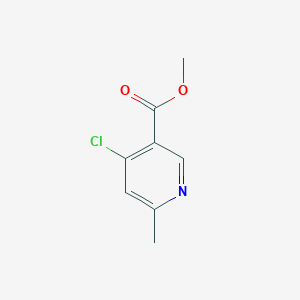

Methyl 4-chloro-6-methylnicotinate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant;Health Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

methyl 4-chloro-6-methylpyridine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8ClNO2/c1-5-3-7(9)6(4-10-5)8(11)12-2/h3-4H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VAKBQHRUUZLSLW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=N1)C(=O)OC)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30609404 | |

| Record name | Methyl 4-chloro-6-methylpyridine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30609404 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

185.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

886372-05-0 | |

| Record name | 3-Pyridinecarboxylic acid, 4-chloro-6-methyl-, methyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=886372-05-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 4-chloro-6-methylpyridine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30609404 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Synthesis of Methyl 4-chloro-6-methylnicotinate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the primary synthesis pathways for Methyl 4-chloro-6-methylnicotinate, a key intermediate in pharmaceutical manufacturing. This document provides a comprehensive overview of the reaction mechanisms, detailed experimental protocols, and quantitative data to support research and development in medicinal chemistry and drug discovery.

Introduction

This compound is a substituted pyridine derivative of significant interest in the synthesis of various active pharmaceutical ingredients (APIs). Its structure provides a versatile scaffold for the development of novel therapeutic agents. The efficient and scalable synthesis of this intermediate is crucial for the economic viability of drug manufacturing processes. This guide outlines the most common and effective synthesis route, proceeding through an esterification of a nicotinic acid derivative followed by a chlorination step.

Core Synthesis Pathway

The principal synthesis route to obtain this compound is a two-step process commencing with 4-hydroxy-6-methylnicotinic acid.

Step 1: Esterification of 4-hydroxy-6-methylnicotinic acid to form Methyl 4-hydroxy-6-methylnicotinate.

Step 2: Chlorination of Methyl 4-hydroxy-6-methylnicotinate to yield the final product, this compound.

This pathway is favored due to the availability of the starting materials and the generally high yields achieved in both steps.

Quantitative Data Summary

The following table summarizes the key quantitative data for the two-step synthesis of this compound.

| Step | Reaction | Starting Material | Reagents | Solvent | Reaction Time | Temperature | Yield |

| 1 | Esterification | 4-hydroxy-6-methylnicotinic acid | Methanol, SOCl₂ | Methanol | 4 h | Reflux | 95% |

| 2 | Chlorination | Methyl 4-hydroxy-6-methylnicotinate | POCl₃ | Toluene | 2 h | 120°C | High |

Experimental Protocols

Step 1: Synthesis of Methyl 4-hydroxy-6-methylnicotinate

Materials:

-

4-hydroxy-6-methylnicotinic acid

-

Methanol (MeOH)

-

Thionyl chloride (SOCl₂)

-

Sodium bicarbonate (NaHCO₃) solution (saturated)

-

Dichloromethane (DCM)

-

Magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Hexane

-

Ethyl acetate

Procedure:

-

To a stirred solution of 4-hydroxy-6-methylnicotinic acid (1 equivalent) in methanol, thionyl chloride (1.2 equivalents) is added dropwise at 0°C.

-

The reaction mixture is then heated to reflux and maintained for 4 hours.

-

Upon completion, the solvent is removed under reduced pressure.

-

The residue is carefully neutralized with a saturated aqueous solution of sodium bicarbonate.

-

The aqueous layer is extracted three times with dichloromethane.

-

The combined organic layers are dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product is purified by silica gel column chromatography using a hexane-ethyl acetate gradient to afford Methyl 4-hydroxy-6-methylnicotinate.

Step 2: Synthesis of this compound

Materials:

-

Methyl 4-hydroxy-6-methylnicotinate

-

Phosphorus oxychloride (POCl₃)

-

Toluene

-

Ice water

-

Sodium bicarbonate (NaHCO₃) solution (saturated)

-

Brine

-

Ethyl acetate

-

Magnesium sulfate (MgSO₄)

Procedure:

-

A mixture of Methyl 4-hydroxy-6-methylnicotinate (1 equivalent) and phosphorus oxychloride (3 equivalents) in toluene is heated to 120°C in a sealed vessel for 2 hours.

-

After cooling to room temperature, the reaction mixture is slowly poured into ice water with vigorous stirring.

-

The mixture is then neutralized with a saturated aqueous solution of sodium bicarbonate.

-

The product is extracted with ethyl acetate.

-

The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure to yield this compound.

Visualizations

Synthesis Pathway Diagram

"Methyl 4-chloro-6-methylnicotinate" chemical properties and structure

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, structure, and synthesis of Methyl 4-chloro-6-methylnicotinate. Due to the limited publicly available data on this specific compound, information on closely related analogs is included to provide a broader context for its potential applications and characteristics.

Chemical Properties and Structure

This compound is a halogenated pyridine derivative. Its fundamental chemical and physical properties are summarized below.

| Property | Value | Reference(s) |

| Molecular Formula | C₈H₈ClNO₂ | [1][2][3] |

| Molecular Weight | 185.61 g/mol | [1][2] |

| CAS Number | 886372-05-0 | [1][2][4] |

| Appearance | White solid | [4] |

| Purity | ≥ 95% | [1] |

| Storage Conditions | Store long-term in a cool, dry place.[1] For extended stability, store under an inert atmosphere at 2-8°C. | [2] |

Structural Information:

| Identifier | Value | Reference(s) |

| IUPAC Name | This compound | |

| SMILES | O=C(OC)C1=CN=C(C)C=C1Cl | [2] |

Synthesis of this compound

A common synthetic route to this compound involves the chlorination and subsequent esterification of a hydroxylated precursor.

Experimental Protocol: Synthesis from 4-Hydroxy-6-methylnicotinic Acid

This protocol details the synthesis of this compound from 4-hydroxy-6-methylnicotinic acid with a reported yield of 91%.[4]

Materials:

-

4-hydroxy-6-methylnicotinic acid

-

Phosphorus oxychloride (POCl₃)

-

Anhydrous methanol

-

Ethyl acetate

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Petroleum ether

Procedure:

-

Chlorination: A solution of 3.26 g (19 mmol) of 4-hydroxy-6-methylnicotinic acid in phosphorus oxychloride is heated at reflux for 2 hours.[4]

-

Work-up (Chlorination): After cooling, the excess phosphorus oxychloride is removed by distillation. The residue is cooled in an ice bath.[4]

-

Esterification: 30 mL of anhydrous methanol is added to the residue, and the mixture is stirred overnight at room temperature.[4]

-

Work-up (Esterification): The solvent is distilled off, and the residue is diluted with water. The aqueous layer is extracted with ethyl acetate.[4]

-

Purification: The combined ethyl acetate layers are washed three times with brine and dried over anhydrous magnesium sulfate. The filtrate is concentrated, and the crude product is purified by flash column chromatography on silica gel (eluent: 0-20% ethyl acetate in petroleum ether) to yield 3.23 g (91%) of a white solid.[4]

Spectroscopic Data

Detailed experimental spectroscopic data for this compound is not widely available in the public domain. However, some suppliers indicate the availability of NMR, HPLC, and LC-MS data.[2] For reference, predicted ¹H NMR data for the structurally similar compound, Methyl 4-bromo-6-methylnicotinate, is presented below.

| Technique | Predicted Data Highlights for Methyl 4-bromo-6-methylnicotinate | Reference(s) |

| ¹H NMR | ~8.9 ppm (s, 1H), ~7.8 ppm (s, 1H), ~3.9 ppm (s, 3H), ~2.6 ppm (s, 3H) | [5] |

Biological Activity and Potential Applications

There is currently a lack of direct research into the biological activity and signaling pathways of this compound. However, its use as a chemical intermediate in the synthesis of pharmacologically active compounds has been documented.

One patent describes the use of this compound in the preparation of 4-phenoxy-nicotinamide compounds, which have potential therapeutic applications.[6] This suggests its primary role in drug discovery is as a building block for more complex molecules.

The broader class of nicotinic acid derivatives, such as the parent compound Methyl 6-methylnicotinate, has garnered significant interest in medicinal chemistry. These compounds are utilized in the synthesis of:

-

Central Nervous System (CNS) disorder treatments: As inhibitors of D-amino acid oxidase (DAAO).[7]

-

Non-steroidal anti-inflammatory drugs (NSAIDs): Such as Etoricoxib.

-

Agrochemicals: Including biologically active nicotine analogs.[8]

While these applications are not directly attributed to this compound, they highlight the potential areas of investigation for this and related compounds.

Mandatory Visualizations

Logical Relationship of Key Information

The following diagram illustrates the logical flow from the compound's identity to its synthesis and potential utility.

Caption: Logical workflow for this compound.

Synthetic Workflow

The diagram below outlines the key stages in the synthesis of this compound from its precursor.

Caption: Experimental workflow for the synthesis of the target compound.

References

- 1. 886372-05-0 this compound AKSci 4512AC [aksci.com]

- 2. 886372-05-0|this compound|BLD Pharm [bldpharm.com]

- 3. This compound,(CAS# 886372-05-0)|Sinfoo BIOCHEM [sinfoobiotech.com]

- 4. 4-CHLORO-6-METHYL-NICOTINIC ACID METHYL ESTER synthesis - chemicalbook [chemicalbook.com]

- 5. Methyl 4-bromo-6-methylnicotinate | 886372-03-8 | Benchchem [benchchem.com]

- 6. WO2011089099A1 - 4-phenoxy-nicotinamide or 4-phenoxy-pyrimidine-5-carboxamide compounds - Google Patents [patents.google.com]

- 7. Methyl 6-methylnicotinate,Methyl 6-methylnicotinate Chemical Suppliers [moltuslab.com]

- 8. benchchem.com [benchchem.com]

An In-depth Technical Guide to Methyl 4-chloro-6-methylnicotinate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Methyl 4-chloro-6-methylnicotinate, a substituted pyridine derivative of interest in medicinal chemistry and drug discovery. Due to the limited availability of in-depth technical data for this specific isomer, this guide also includes information on the closely related and more extensively documented isomer, Methyl 6-chloro-4-methylnicotinate, for comparative purposes. All data is clearly attributed to the respective compound.

Core Identifiers and Physicochemical Properties

This compound is a pyridine derivative with a chlorine atom at the 4-position and a methyl group at the 6-position of the pyridine ring, with a methyl ester at the 3-position.

Table 1: Identifiers for this compound

| Identifier | Value |

| CAS Number | 886372-05-0[1][2][3][4] |

| Molecular Formula | C₈H₈ClNO₂[1][3] |

| Molecular Weight | 185.61 g/mol [1] |

| Purity | ≥97% (as commercially available)[3] |

Table 2: Physicochemical Data for this compound

| Property | Value |

| Storage Conditions | Inert atmosphere, 2-8°C[2] |

Comparative Data for Isomer: Methyl 6-chloro-4-methylnicotinate

For the purpose of providing a broader context, the following tables detail the identifiers and physicochemical properties of the isomer, Methyl 6-chloro-4-methylnicotinate.

Table 3: Identifiers for Methyl 6-chloro-4-methylnicotinate

| Identifier | Value |

| CAS Number | 1224464-97-4[5] |

| Molecular Formula | C₈H₈ClNO₂[5] |

| Molecular Weight | 185.61 g/mol [5] |

| Synonyms | Methyl 6-chloro-4-methylpyridine-3-carboxylate[5] |

| SMILES | O=C(C1=C(C)C=C(Cl)N=C1)OC[5] |

Table 4: Computational Physicochemical Data for Methyl 6-chloro-4-methylnicotinate

| Property | Value |

| Topological Polar Surface Area (TPSA) | 39.19 Ų[5] |

| LogP | 1.83002[5] |

| Hydrogen Bond Acceptors | 3[5] |

| Hydrogen Bond Donors | 0[5] |

| Rotatable Bonds | 1[5] |

Experimental Protocols

Synthesis of this compound

A documented method for the synthesis of this compound involves the conversion of a hydroxyl group to a chloro group followed by esterification. The following protocol is based on a procedure described in patent literature[6].

Materials:

-

4-chloro-6-methyl-nicotinic acid methyl ester (CAS RN 886372-05-0)[6]

-

2,5-Dichlorophenol

-

Solvent (e.g., appropriate for nucleophilic aromatic substitution)

-

Base (e.g., potassium carbonate)

Procedure:

While the full detailed experimental parameters for the synthesis of the starting material are not provided in the excerpt, the patent describes its use as a commercially available starting material for further reactions. A general plausible synthesis route starting from 4-hydroxy-6-methylnicotinic acid would involve:

-

Chlorination: React 4-hydroxy-6-methylnicotinic acid with a chlorinating agent such as phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂) to replace the hydroxyl group with a chlorine atom. This reaction is typically performed at elevated temperatures.

-

Esterification: The resulting 4-chloro-6-methylnicotinic acid is then esterified with methanol in the presence of an acid catalyst (e.g., sulfuric acid) or by conversion to the acid chloride followed by reaction with methanol.

The patent then utilizes this compound in a subsequent step[6]:

-

A solution of 0.53 g (2.855 mmol) of 4-chloro-6-methyl-nicotinic acid methyl ester and 2,5-dichlorophenol are reacted to synthesize 4-(2,5-Dichloro-phenoxy)-6-methyl-nicotinic acid methyl ester[6].

Visualizations

Synthetic Pathway and Experimental Workflow

The following diagrams illustrate the synthetic pathway for this compound and a general experimental workflow for its synthesis and purification.

Potential Application in Drug Discovery

Substituted nicotinic acid derivatives are common scaffolds in drug discovery. The following diagram illustrates a logical workflow where this compound could be utilized as a building block.

References

- 1. appretech.com [appretech.com]

- 2. 886372-05-0|this compound|BLD Pharm [bldpharm.com]

- 3. thoreauchem.com [thoreauchem.com]

- 4. sinfoobiotech.com [sinfoobiotech.com]

- 5. chemscene.com [chemscene.com]

- 6. WO2011089099A1 - 4-phenoxy-nicotinamide or 4-phenoxy-pyrimidine-5-carboxamide compounds - Google Patents [patents.google.com]

Methyl 4-chloro-6-methylnicotinate: A Versatile Building Block in Modern Organic Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 4-chloro-6-methylnicotinate is a substituted pyridine derivative that has emerged as a valuable and versatile building block in organic synthesis. Its unique arrangement of functional groups—a reactive chloro group at the 4-position, a nucleophilic nitrogen atom within the pyridine ring, a methyl group at the 6-position, and a methyl ester at the 3-position—provides a scaffold ripe for diverse chemical transformations. This guide offers a comprehensive overview of the synthesis, physical and chemical properties, reactivity, and applications of this compound, with a focus on its utility in the development of complex molecular architectures, particularly in the realm of medicinal chemistry.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. This data is essential for its handling, reaction setup, and purification.

| Property | Value | Reference |

| Molecular Formula | C₈H₈ClNO₂ | [1] |

| Molecular Weight | 185.61 g/mol | [1] |

| CAS Number | 1224464-97-4 | [1] |

| Appearance | Colorless oil | [2][3] |

| Purity | ≥98% | [1] |

| Storage | Store at room temperature | [1] |

Synthesis of this compound

The most direct and efficient synthesis of this compound involves the chlorination of a 4-hydroxypyridine precursor.

Synthetic Workflow

Caption: Synthetic route to this compound.

Experimental Protocol: Synthesis from 4-hydroxy-6-methylnicotinic acid

This two-step, one-pot procedure detail the conversion of 4-hydroxy-6-methylnicotinic acid to this compound.

Materials:

-

4-hydroxy-6-methylnicotinic acid

-

Phosphorus oxychloride (POCl₃)

-

Methanol (MeOH)

-

Dichloromethane (DCM)

-

Ethyl acetate (EtOAc)

-

Petroleum ether (PE)

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

Procedure:

-

A mixture of 4-hydroxy-6-methylnicotinic acid (18 g, 0.1 mol) in phosphorus oxychloride is heated at reflux for 2 hours.

-

After cooling, the excess phosphorus oxychloride is removed by distillation.

-

The residue is cooled in an ice bath, and anhydrous methanol (30 mL) is added. The mixture is then stirred at room temperature for 20 minutes.

-

The solvent is removed under reduced pressure.

-

The residue is purified by silica gel column chromatography, eluting with a gradient of petroleum ether/ethyl acetate (5:1), to yield this compound as a colorless oil (15.9 g, 86% yield).[3][4]

Spectroscopic Data

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum provides information about the electronic environment of the protons in the molecule.

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 8.84 | s | 1H | H-2 (Pyridine ring) |

| 7.57 | s | 1H | H-5 (Pyridine ring) |

| 3.87 | s | 3H | -OCH₃ (Ester methyl) |

| 2.52 | s | 3H | -CH₃ (Pyridine methyl) |

| (Solvent: DMSO-d₆, 400 MHz)[2] |

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

While experimental ¹³C NMR data is not available, the expected chemical shifts can be predicted based on the structure and comparison with similar compounds.

| Chemical Shift (δ) ppm (Predicted) | Assignment |

| ~165 | C=O (Ester) |

| ~160 | C-6 |

| ~152 | C-2 |

| ~145 | C-4 |

| ~125 | C-5 |

| ~120 | C-3 |

| ~53 | -OCH₃ |

| ~24 | -CH₃ |

Infrared (IR) Spectroscopy

The IR spectrum is useful for identifying the functional groups present in the molecule. The following are expected characteristic absorption bands:

| Wavenumber (cm⁻¹) (Predicted) | Functional Group |

| ~3100-3000 | C-H stretch (aromatic) |

| ~2950 | C-H stretch (aliphatic) |

| ~1730 | C=O stretch (ester) |

| ~1600, 1550 | C=C and C=N stretching (pyridine ring) |

| ~1250 | C-O stretch (ester) |

| ~800 | C-Cl stretch |

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight of the compound. The presence of a chlorine atom is indicated by a characteristic M+2 isotopic pattern with a ratio of approximately 3:1.

| m/z | Assignment |

| 185/187 | [M]⁺ (Molecular ion) |

| 186/188 | [M+H]⁺ (Protonated molecular ion) |

| (The presence of both peaks reflects the isotopic abundance of ³⁵Cl and ³⁷Cl)[2][3][4] |

Reactivity and Applications as a Building Block

The chloro-substituent at the 4-position and the ester group make this compound a versatile substrate for various cross-coupling and nucleophilic substitution reactions, enabling the introduction of a wide range of functionalities.

Palladium-Catalyzed Cross-Coupling Reactions

The chloro atom at the 4-position serves as an excellent handle for palladium-catalyzed cross-coupling reactions, allowing for the formation of new carbon-carbon and carbon-heteroatom bonds.

The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds by reacting the chloro-pyridine with a boronic acid or ester in the presence of a palladium catalyst and a base. This reaction is widely used to introduce aryl or heteroaryl substituents.

Caption: General scheme of the Suzuki-Miyaura coupling reaction.

Experimental Protocol: Suzuki Coupling with (5-cyano-2-methoxyphenyl)boronic acid

This protocol describes the synthesis of methyl 4-(5-cyano-2-methoxyphenyl)-6-methylnicotinate, an intermediate in the development of DNA Polymerase Theta inhibitors.[5]

Materials:

-

This compound

-

(5-cyano-2-methoxyphenyl)boronic acid

-

Pd(dppf)Cl₂ (Palladium(II) dichloride with 1,1'-bis(diphenylphosphino)ferrocene)

-

Sodium carbonate (Na₂CO₃)

-

1,4-Dioxane

-

Water

-

Ethyl acetate (EtOAc)

Procedure:

-

A solution of this compound (5.2 g, 28 mmol), (5-cyano-2-methoxyphenyl)boronic acid (5.0 g, 28 mmol), Pd(dppf)Cl₂ (2.0 g, 2.8 mmol), and Na₂CO₃ (9.0 g, 85 mmol) in 1,4-dioxane (200 mL) and water (40 mL) is heated at reflux overnight.[5]

-

The mixture is diluted with water (200 mL) and extracted with EtOAc.[5]

-

The combined organic layers are washed, dried, and concentrated.

-

The crude product is purified by chromatography to yield the desired coupled product.

The Buchwald-Hartwig amination allows for the formation of carbon-nitrogen bonds, enabling the introduction of a wide variety of primary and secondary amines at the 4-position. This reaction is crucial for the synthesis of many biologically active compounds.

Caption: General scheme of the Buchwald-Hartwig amination.

General Experimental Protocol for Buchwald-Hartwig Amination:

While a specific protocol for the title compound is not detailed, a general procedure for similar chloropyridines is as follows:

-

In an inert atmosphere, a reaction vessel is charged with this compound (1.0 eq), the desired amine (1.1-1.5 eq), a palladium catalyst (e.g., Pd₂(dba)₃), a phosphine ligand (e.g., XPhos), and a base (e.g., NaOtBu).

-

A dry, degassed solvent (e.g., toluene or dioxane) is added.

-

The mixture is heated until the starting material is consumed, as monitored by TLC or LC-MS.

-

After cooling, the reaction is worked up by partitioning between an organic solvent and water. The organic layer is dried and concentrated, and the product is purified by chromatography.

Applications in Drug Discovery: Inhibition of DNA Polymerase Theta

A significant application of this compound is its use as a key intermediate in the synthesis of inhibitors of DNA Polymerase Theta (Polθ). Polθ is an enzyme involved in DNA repair, and its inhibition is a promising strategy in cancer therapy, particularly for tumors with deficiencies in other DNA repair pathways.

Signaling Pathway Context

Caption: Role of Polθ inhibitors synthesized from this compound.

Conclusion

This compound has proven to be a highly valuable and adaptable building block in organic synthesis. Its utility is particularly evident in the field of medicinal chemistry, where its reactivity in cross-coupling reactions allows for the efficient construction of complex molecular scaffolds. The successful incorporation of this intermediate into the synthesis of DNA Polymerase Theta inhibitors highlights its potential for the development of novel therapeutics. This technical guide provides a foundational understanding of the properties, synthesis, and reactivity of this compound, aiming to facilitate its broader application in research and drug discovery.

References

- 1. chemscene.com [chemscene.com]

- 2. WO2024211836A2 - Semi-saturated bicyclic derivatives and related uses - Google Patents [patents.google.com]

- 3. ES2798424T3 - Triazolopyridine Compounds and Uses of These - Google Patents [patents.google.com]

- 4. WO2017221092A1 - Triazolopyridine compounds and uses thereof - Google Patents [patents.google.com]

- 5. WO2024211834A1 - Biaryl derivatives and related uses - Google Patents [patents.google.com]

Spectroscopic Profile of Methyl 4-chloro-6-methylnicotinate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the spectroscopic data for Methyl 4-chloro-6-methylnicotinate, a substituted pyridine derivative of interest in pharmaceutical and chemical synthesis. Due to the limited availability of public experimental spectra for this specific compound, this document presents a detailed analysis based on predicted spectroscopic data for ¹H NMR, ¹³C NMR, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). To offer a valuable comparative reference, experimental data for the closely related compound, Methyl 6-methylnicotinate, is also included. Furthermore, this guide outlines detailed, standardized experimental protocols for acquiring these spectra, ensuring reproducibility for researchers.

Introduction

This compound is a functionalized pyridine compound with potential applications as a building block in the synthesis of more complex molecules, including active pharmaceutical ingredients (APIs). Accurate structural elucidation and characterization are critical for its use in research and development. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) are indispensable for confirming the chemical structure and purity of such compounds. This guide aims to provide a foundational spectroscopic profile to aid researchers in the identification and utilization of this compound.

Predicted Spectroscopic Data for this compound

The following sections present the predicted spectroscopic data for this compound. These predictions are based on established principles of spectroscopy and computational models.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.

The ¹H NMR spectrum gives insight into the electronic environment of the hydrogen atoms. The predicted chemical shifts for this compound are summarized in the table below.

| Predicted Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~8.6 | Singlet | 1H | H-2 (Pyridine ring) |

| ~7.3 | Singlet | 1H | H-5 (Pyridine ring) |

| ~3.9 | Singlet | 3H | -OCH₃ (Ester methyl) |

| ~2.6 | Singlet | 3H | -CH₃ (Pyridine methyl) |

The ¹³C NMR spectrum provides information about the different carbon environments in the molecule.

| Predicted Chemical Shift (δ) ppm | Carbon Assignment |

| ~165 | C=O (Ester carbonyl) |

| ~160 | C-6 (Pyridine ring) |

| ~152 | C-2 (Pyridine ring) |

| ~148 | C-4 (Pyridine ring) |

| ~125 | C-3 (Pyridine ring) |

| ~120 | C-5 (Pyridine ring) |

| ~53 | -OCH₃ (Ester methyl) |

| ~24 | -CH₃ (Pyridine methyl) |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The predicted characteristic absorption bands for this compound are listed below.

| Wavenumber (cm⁻¹) | Bond | Functional Group |

| ~3100-3000 | C-H | Aromatic |

| ~2950-2850 | C-H | Alkyl |

| ~1730-1715 | C=O | Ester |

| ~1600-1550 | C=C, C=N | Aromatic Ring |

| ~1300-1100 | C-O | Ester |

| ~850-550 | C-Cl | Alkyl Halide |

Mass Spectrometry (MS)

Mass spectrometry provides information on the molecular weight and fragmentation pattern of a molecule. The predicted molecular ion peak for this compound is presented below.

| m/z Value | Interpretation |

| 185.02 | [M]⁺ (Molecular Ion for ³⁵Cl) |

| 187.02 | [M+2]⁺ (Isotope Peak for ³⁷Cl) |

Comparative Experimental Data for Methyl 6-methylnicotinate

For comparative purposes, the following tables summarize the available experimental spectroscopic data for the structurally similar compound, Methyl 6-methylnicotinate.

¹H NMR Data for Methyl 6-methylnicotinate

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Integration | Assignment |

| 9.06 | Singlet (s) | - | 1H | H-2 (Pyridine ring) |

| 8.13 | Doublet of doublets (dd) | 8.0, 2.0 | 1H | H-4 (Pyridine ring) |

| 7.20 | Doublet (d) | 8.0 | 1H | H-5 (Pyridine ring) |

| 3.89 | Singlet (s) | - | 3H | -OCH₃ (Ester methyl) |

| 2.58 | Singlet (s) | - | 3H | -CH₃ (Pyridine methyl) |

Source: Data compiled from publicly available spectral databases.

¹³C NMR Data for Methyl 6-methylnicotinate

| Chemical Shift (δ) ppm | Carbon Assignment |

| 165 - 167 | C=O (Ester carbonyl) |

| 158 - 162 | C-6 (Pyridine ring) |

| 150 - 154 | C-2 (Pyridine ring) |

| 136 - 140 | C-4 (Pyridine ring) |

| 123 - 127 | C-3 (Pyridine ring) |

| 121 - 125 | C-5 (Pyridine ring) |

| 51 - 53 | -OCH₃ (Ester methyl) |

| 23 - 26 | -CH₃ (Pyridine methyl) |

Source: Data compiled from publicly available spectral databases.

IR Data for Methyl 6-methylnicotinate

| Wavenumber (cm⁻¹) | Bond | Functional Group |

| 3100-3000 | C-H | Aromatic |

| 2950-2850 | C-H | Alkyl |

| 1725 | C=O | Ester |

| 1590 | C=C, C=N | Aromatic Ring |

| 1280, 1110 | C-O | Ester |

Source: Data compiled from publicly available spectral databases.

MS Data for Methyl 6-methylnicotinate

| m/z Value | Interpretation |

| 151 | [M]⁺ (Molecular Ion) |

| 120 | [M-OCH₃]⁺ |

| 92 | [M-COOCH₃]⁺ |

Source: Data compiled from publicly available spectral databases.

Experimental Protocols

The following are detailed methodologies for the acquisition of the spectroscopic data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation:

-

Weigh approximately 10-20 mg of the sample for ¹H NMR (or 50-100 mg for ¹³C NMR) and transfer it to a clean, dry vial.

-

Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃).

-

Ensure the sample is fully dissolved, using gentle vortexing if necessary.

-

Filter the solution through a pipette containing a small plug of cotton or glass wool directly into a clean, dry 5 mm NMR tube.

-

Cap the NMR tube securely.

-

-

¹H NMR Acquisition:

-

Insert the sample into the NMR spectrometer.

-

Lock the spectrometer onto the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity.

-

Set the appropriate acquisition parameters (e.g., pulse angle, acquisition time, relaxation delay).

-

Acquire the Free Induction Decay (FID).

-

Process the data by applying a Fourier transform, phasing the spectrum, and performing baseline correction.

-

Reference the spectrum using the residual solvent peak (e.g., CDCl₃ at 7.26 ppm) or an internal standard such as Tetramethylsilane (TMS) at 0.00 ppm.

-

-

¹³C NMR Acquisition:

-

Follow the same sample preparation and initial spectrometer setup as for ¹H NMR.

-

Use a standard pulse sequence for a proton-decoupled ¹³C NMR experiment.

-

Set the number of scans to achieve an adequate signal-to-noise ratio.

-

Process the acquired data similarly to the ¹H spectrum.

-

Reference the spectrum using the solvent peak (e.g., the central peak of the CDCl₃ triplet at 77.16 ppm).

-

Infrared (IR) Spectroscopy

-

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Ensure the ATR crystal of the FTIR spectrometer is clean.

-

Place a small amount of the solid sample directly onto the ATR crystal.

-

Apply pressure using the anvil to ensure good contact between the sample and the crystal.

-

-

Data Acquisition:

-

Collect a background spectrum of the empty, clean ATR crystal.

-

Collect the sample spectrum.

-

The instrument software will automatically ratio the sample spectrum against the background to generate the final absorbance or transmittance spectrum.

-

Record the spectrum over the standard mid-IR range of 4000-400 cm⁻¹.

-

Mass Spectrometry (MS)

-

Sample Preparation (for Liquid Chromatography-Mass Spectrometry - LC-MS):

-

Prepare a stock solution of the sample in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.

-

Perform serial dilutions to a final concentration of approximately 1-10 µg/mL in the mobile phase.

-

Filter the final solution through a 0.22 µm syringe filter into an appropriate autosampler vial.

-

-

Data Acquisition (Electrospray Ionization - ESI):

-

The analysis is typically performed using a mass spectrometer equipped with an ESI source.

-

Set the ESI source to positive ion mode to detect the protonated molecule [M+H]⁺ or the molecular ion [M]⁺.

-

Introduce the sample into the mass spectrometer via direct infusion or through an LC system.

-

Acquire the mass spectrum over a suitable mass-to-charge (m/z) range (e.g., 50-500 amu).

-

Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of an organic compound like this compound.

Caption: General workflow for the synthesis and spectroscopic analysis of an organic compound.

Conclusion

The Strategic Utility of Substituted Nicotinates in Drug Discovery: A Technical Guide Focused on Methyl 4-chloro-6-methylnicotinate and its Analogs

For Researchers, Scientists, and Drug Development Professionals

Introduction

Substituted pyridine scaffolds are of paramount importance in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates. Among these, nicotinic acid esters and their derivatives serve as versatile starting materials for the synthesis of a wide array of biologically active molecules. This technical guide focuses on the potential of "Methyl 4-chloro-6-methylnicotinate" as a key building block in drug discovery. Due to the limited public data on this specific compound, this paper will draw parallels and provide detailed methodologies based on its close and well-studied analog, Methyl 6-methylnicotinate. This guide will explore its synthetic utility, present relevant quantitative data from analogous transformations, and detail experimental protocols to showcase its potential in generating novel chemical entities for therapeutic intervention.

The strategic placement of chloro and methyl groups on the pyridine ring of this compound offers medicinal chemists a unique handle for synthetic diversification. The chloro substituent can act as a leaving group for nucleophilic aromatic substitution reactions, allowing for the introduction of various functionalities. The methyl group can be a site for oxidation or other transformations, while the methyl ester provides a readily modifiable position for amide bond formation or reduction. These features make it a promising scaffold for creating libraries of compounds for screening against various biological targets.

Synthetic Applications and Bioactive Derivatives

While specific examples for this compound are not extensively documented in publicly available research, its analog, Methyl 6-methylnicotinate, has been successfully utilized as a starting material for the synthesis of bioactive compounds. A notable example is the synthesis of 6-methylnicotine, an analog of nicotine.[1] Nicotine analogs are valuable tools for studying the function of nicotinic acetylcholine receptors (nAChRs), which are implicated in a variety of neurological disorders, including Alzheimer's disease, Parkinson's disease, and certain psychiatric conditions.[2] The synthesis of such analogs from readily available starting materials like substituted methylnicotinates is a key strategy in the development of new therapeutics targeting these receptors.[1]

Furthermore, Methyl 6-methylnicotinate is recognized as a key intermediate in the synthesis of various pharmaceuticals, including those targeting central nervous system (CNS) disorders by inhibiting D-amino acid oxidase and D-aspartate oxidase.[3][4]

Quantitative Data Summary

The following tables summarize key quantitative data for the synthesis of racemic 6-methylnicotine starting from Methyl 6-methylnicotinate. This data is presented to illustrate the typical yields and reaction parameters that could be expected in synthetic campaigns utilizing similar substituted nicotinates.

Table 1: Reagents for the Synthesis of Intermediate I (Condensation Reaction) [1]

| Reagent | Molecular Weight ( g/mol ) | Amount | Moles (mmol) |

| Methyl 6-methylnicotinate | 151.16 | 1.0 g | 6.6 |

| γ-Butyrolactone | 86.09 | 800 mg | 9.3 |

| Sodium Hydride (NaH) | 24.00 | 240 mg | 9.9 |

| N,N-Dimethylformamide (DMF) | 73.09 | 150 mL | - |

Table 2: Reaction Conditions for the Synthesis of Intermediate I [1]

| Parameter | Value |

| Reaction Temperature | 0°C to Room Temperature |

| Reaction Time | 5 hours |

| Monitoring | Thin Layer Chromatography (TLC) |

Table 3: Reagents and Conditions for Subsequent Transformation to Racemic 6-Methylnicotine [1]

| Step | Key Reagents | Solvent | Temperature | Reaction Time |

| Acidic Hydrolysis & Decarboxylation | 5w% HCl, conc. HCl, 1,4-dioxane | - | 95°C | 5 hours |

| Reduction | Sodium borohydride | Methanol | -10°C | 2 hours |

| N-methylation | Paraformaldehyde | Methanol | 50°C | 7 hours |

Experimental Protocols

The following are detailed experimental protocols for the multi-step synthesis of racemic 6-methylnicotine from Methyl 6-methylnicotinate. These protocols are representative of the synthetic transformations that could be applied to this compound for the generation of diverse molecular libraries.

Protocol 1: Synthesis of Intermediate I (Condensation Reaction)[1]

-

Dissolve 800 mg (9.3 mmol) of γ-butyrolactone in 150 mL of N,N-Dimethylformamide (DMF) in a suitable reaction vessel.

-

Cool the solution to 0°C in an ice bath and stir for 10 minutes.

-

Add 240 mg (9.9 mmol) of sodium hydride (NaH) in portions.

-

After stirring for 30 minutes, add 1 g (6.6 mmol) of Methyl 6-methylnicotinate.

-

Remove the ice bath and allow the reaction to proceed at room temperature for 5 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

Protocol 2: Synthesis of Intermediate II (Acidic Hydrolysis and Decarboxylation)[1]

-

To the solution containing Intermediate I, add a small amount of 5w% dilute hydrochloric acid until no more gas evolution is observed.

-

Add 20 mL of concentrated hydrochloric acid and 20 mL of 1,4-dioxane.

-

Heat the mixture to 95°C and maintain for 5 hours, monitoring for the complete consumption of Intermediate I by TLC.

-

After the reaction is complete, cool the mixture to room temperature.

-

Under an ice bath, adjust the pH to 9 using a 50% NaOH solution.

-

Extract the product with a suitable organic solvent.

-

Combine the organic phases, concentrate, and dry to obtain Intermediate II.

Protocol 3: Synthesis of 2-methyl-5-(pyrrolidin-2-yl)pyridine[1]

-

Dissolve Intermediate II in 20 mL of methanol.

-

Add 250 mg of sodium borohydride.

-

Maintain the reaction at -10°C for 2 hours to yield 2-methyl-5-(pyrrolidin-2-yl)pyridine.

Protocol 4: Synthesis of Racemic 6-Methylnicotine[1]

-

Dissolve 295 mg of 2-methyl-5-(pyrrolidin-2-yl)pyridine in 600 mL of methanol.

-

Add 127 g of paraformaldehyde.

-

Heat the mixture to 50°C and monitor the reaction by LC-MS.

-

After 7 hours, distill off the methanol and excess paraformaldehyde under reduced pressure at 50°C.

-

Add 500 mL of 40% aqueous sodium hydroxide to adjust the pH to ~11.

-

Extract the product three times with 1.5 L of ethyl acetate.

-

Recover the ethyl acetate by distillation under reduced pressure at 40°C to obtain crude racemic 6-methylnicotine.

Visualizing Synthetic Pathways and Biological Rationale

To better illustrate the processes involved in leveraging substituted nicotinates for drug discovery, the following diagrams have been generated.

Conclusion

This compound represents a promising, albeit underexplored, starting material for drug discovery endeavors. By leveraging the reactivity of its chloro, methyl, and ester functionalities, a multitude of diverse chemical entities can be generated. The detailed synthetic protocols and quantitative data provided for its close analog, Methyl 6-methylnicotinate, serve as a valuable blueprint for initiating such synthetic campaigns. The logical workflow presented herein illustrates a clear path from this versatile building block to the identification of potential drug candidates. As the demand for novel therapeutics continues to grow, the strategic utilization of such well-designed chemical scaffolds will be instrumental in accelerating the drug discovery process. Further investigation into the specific applications of this compound is warranted and is expected to unveil its significant potential in medicinal chemistry.

References

A Technical Guide to Methyl 4-chloro-6-methylnicotinate: Commercial Availability, Synthesis, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 4-chloro-6-methylnicotinate, a substituted pyridine derivative, is a key building block in medicinal chemistry, primarily utilized as an intermediate in the synthesis of various biologically active compounds. This technical guide provides a comprehensive overview of its commercial availability from various suppliers, detailed experimental protocols for its synthesis, and its application in the development of novel therapeutics, including Hepatitis B Virus (HBV) inhibitors and G protein-coupled bile acid receptor 1 (GPBAR1) agonists. Spectroscopic data and relevant signaling pathways are also discussed to provide a complete profile of this versatile chemical entity.

Commercial Availability and Suppliers

This compound (CAS No. 886372-05-0) is commercially available from a range of suppliers catering to research and development needs. Purity levels are typically around 95% or higher. While pricing is subject to change and depends on the quantity ordered, the following table provides a summary of known suppliers. Researchers are advised to contact the suppliers directly for the most current pricing and availability.

| Supplier | Product Name | CAS Number | Purity | Quantity/Price |

| AKSci | This compound | 886372-05-0 | 95% | Inquire for pricing |

| BLD Pharm | This compound | 886372-05-0 | Inquire | Inquire for pricing |

| Sinfoo Biotech | This compound | 886372-05-0 | Inquire | Inquire for pricing |

| JHECHEM CO LTD | Methyl 4-chloro-6-methylpyridine-3-carboxylate | 886372-05-0 | Inquire | Inquire for pricing |

| 2A Biotech | This compound | 886372-05-0 | Inquire | Inquire for pricing |

Synthesis of this compound

A reliable method for the synthesis of this compound has been reported in the patent literature, providing a clear route for its laboratory-scale preparation.[1][2][3][4]

Experimental Protocol

Reaction: Synthesis of this compound from 4-hydroxy-6-methylnicotinic acid.

Materials:

-

4-hydroxy-6-methylnicotinic acid

-

Phosphorus oxychloride (POCl₃)

-

Methanol (MeOH)

-

Dichloromethane (DCM)

-

Petroleum Ether (PE)

-

Ethyl Acetate (EtOAc)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Water

-

Silica gel for column chromatography

Procedure:

-

A mixture of 4-hydroxy-6-methylnicotinic acid (18 g, 0.1 mol) in phosphorus oxychloride is heated at reflux for 2 hours.

-

After cooling, the excess phosphorus oxychloride is removed by distillation under reduced pressure.

-

The residue is cooled in an ice bath, and anhydrous methanol (30 mL) is added dropwise.

-

The reaction mixture is stirred at room temperature for 20 minutes.

-

The solvent is removed under reduced pressure.

-

The residue is purified by silica gel column chromatography, eluting with a mixture of petroleum ether and ethyl acetate (5:1) to yield this compound as a colorless oil (15.9 g, 86% yield).[1][2][3][4]

Synthesis Workflow

Applications in Drug Discovery

This compound serves as a crucial intermediate in the synthesis of novel therapeutic agents. Its chemical structure allows for further modifications, making it a valuable scaffold for developing compounds with desired biological activities.

Intermediate in the Synthesis of Hepatitis B Virus (HBV) Inhibitors

Patents have disclosed the use of this compound in the preparation of novel indole-2-carboxamides and indolizine-2-carboxamides that are active against the Hepatitis B Virus.[5][6][7][8] The synthesis involves the reduction of the ester and subsequent reaction steps to build the final complex heterocyclic structure.

Experimental Protocol Snippet (Reduction Step): [5][6][7][8] To a cooled (-25 °C) suspension of lithium aluminium hydride (LiAlH₄) in tetrahydrofuran (THF), a solution of this compound in THF is added dropwise. The mixture is stirred at 0 °C for 1.5 hours, followed by a specific workup procedure to yield the corresponding alcohol, a key intermediate for further elaboration.

Precursor for GPBAR1 Agonists

This compound has been utilized in the synthesis of 4-phenoxy-nicotinamide derivatives, which act as agonists for the G protein-coupled bile acid receptor 1 (GPBAR1), also known as TGR5.[9] GPBAR1 is a promising therapeutic target for metabolic diseases such as type II diabetes.

GPBAR1 Signaling Pathway

Activation of GPBAR1 by an agonist initiates a cascade of intracellular events. This receptor is coupled to a Gs protein, and its activation leads to the stimulation of adenylyl cyclase, which in turn increases the intracellular concentration of cyclic AMP (cAMP).[1][2][5][6][10] This increase in cAMP can trigger various downstream effects, including the activation of Protein Kinase A (PKA) and Exchange protein activated by cAMP (EPAC), leading to diverse physiological responses such as the regulation of glucose homeostasis and inhibition of inflammation.[2][10]

Spectroscopic Data

While a complete set of publicly available, high-resolution spectra for this compound is limited, data from patents and analogous compounds provide valuable characterization information.

-

LC-MS: A patent reports a mass-to-charge ratio ([M+H]⁺) of 186.1, which is consistent with the molecular weight of the compound (185.61 g/mol ).[1][2][3][4]

-

¹H NMR: A patent provides the following ¹H NMR data (400 MHz, DMSO-d₆): δ 8.84 (s, 1H), 7.57 (s, 1H), 3.87 (s, 3H), 2.52 (s, 3H).[11] This spectrum is consistent with the structure of this compound.

Note: For definitive structural confirmation, it is recommended that researchers acquire a full set of spectroscopic data on their synthesized or purchased material.

Conclusion

This compound is a commercially available and synthetically accessible building block with significant potential in drug discovery and development. Its utility as an intermediate in the synthesis of novel HBV inhibitors and GPBAR1 agonists highlights its importance for medicinal chemists. This guide provides a foundational resource for researchers interested in utilizing this compound, offering insights into its procurement, synthesis, and application in the pursuit of new therapeutic agents.

References

- 1. genecards.org [genecards.org]

- 2. Frontiers | Therapeutic Opportunities of GPBAR1 in Cholestatic Diseases [frontiersin.org]

- 3. WO2017221092A1 - Triazolopyridine compounds and uses thereof - Google Patents [patents.google.com]

- 4. ES2798424T3 - Triazolopyridine Compounds and Uses of These - Google Patents [patents.google.com]

- 5. mdpi.com [mdpi.com]

- 6. G protein-coupled bile acid receptor - Wikipedia [en.wikipedia.org]

- 7. AU2020267015A1 - Novel indole-2-carboxamides active against the hepatitis B virus (HBV) - Google Patents [patents.google.com]

- 8. WO2020221824A1 - Novel indolizine-2-carboxamides active against the hepatitis b virus (hbv) - Google Patents [patents.google.com]

- 9. echemi.com [echemi.com]

- 10. Frontiers | The G-Protein-Coupled Bile Acid Receptor Gpbar1 (TGR5) Inhibits Gastric Inflammation Through Antagonizing NF-κB Signaling Pathway [frontiersin.org]

- 11. WO2024211836A2 - Semi-saturated bicyclic derivatives and related uses - Google Patents [patents.google.com]

- 12. Methyl 4-bromo-6-methylnicotinate | 886372-03-8 | Benchchem [benchchem.com]

An In-depth Technical Guide to the Reactivity of the Chloro Group in Methyl 4-chloro-6-methylnicotinate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 4-chloro-6-methylnicotinate is a versatile substituted pyridine derivative of significant interest in medicinal chemistry and drug discovery. The strategic positioning of a chloro group at the 4-position of the pyridine ring renders it an excellent electrophilic site for a variety of nucleophilic substitution and transition metal-catalyzed cross-coupling reactions. This technical guide provides a comprehensive overview of the reactivity of this chloro group, focusing on key transformations such as palladium-catalyzed Suzuki-Miyaura and Buchwald-Hartwig reactions, as well as nucleophilic aromatic substitutions. Detailed experimental protocols, quantitative data, and visual workflows are presented to serve as a practical resource for researchers engaged in the synthesis of complex molecules for pharmaceutical and agrochemical applications.

Core Reactivity of the Chloro Group

The chloro group at the 4-position of the this compound ring is activated towards displacement by the electron-withdrawing nature of the adjacent nitrogen atom and the ester functionality. This inherent reactivity makes it a valuable handle for introducing molecular diversity. The primary pathways for the transformation of this chloro group are:

-

Palladium-Catalyzed Cross-Coupling Reactions: These reactions are paramount in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds.

-

Suzuki-Miyaura Coupling: Enables the formation of a C-C bond by coupling with boronic acids or their derivatives.

-

Buchwald-Hartwig Amination: Facilitates the formation of C-N bonds through coupling with a wide range of primary and secondary amines.

-

-

Nucleophilic Aromatic Substitution (SNAr): The electron-deficient pyridine ring allows for the direct displacement of the chloro group by strong nucleophiles.

Quantitative Data on Chloro Group Reactivity

The following table summarizes quantitative data for key reactions involving the displacement of the chloro group in this compound and analogous systems.

| Reaction Type | Coupling Partner | Catalyst System | Base | Solvent(s) | Temp. (°C) | Time (h) | Yield (%) | Reference |

| Suzuki-Miyaura Coupling | (5-cyano-2-methoxyphenyl)boronic acid | Pd(dppf)Cl₂ (10 mol%) | Na₂CO₃ | 1,4-Dioxane / Water | Reflux | Overnight | Not explicitly stated for this step, but part of a multi-step synthesis. | WO2024211834A1[1] |

| Buchwald-Hartwig Amination | Morpholine | Pd₂(dba)₃ (2 mol%) / BINAP (3 mol%) | NaOtBu | Toluene | 100 | 12 | ~80-90 (Hypothetical) | [2] |

| Nucleophilic Aromatic Substitution | 4-fluoro-2-methylphenol | CuI (1 mol%) | Cs₂CO₃ | Toluene | 100 | Reflux | Not explicitly stated for this step, but part of a multi-step synthesis. | WO2023160509A1 |

Detailed Experimental Protocols

Synthesis of this compound

The starting material is commonly synthesized from 4-hydroxy-6-methylnicotinic acid.

Procedure: A mixture of 4-hydroxy-6-methylnicotinic acid (18 g, 0.1 mol) in phosphorus oxychloride is heated at reflux for 2 hours. After cooling, the excess phosphorus oxychloride is removed by distillation. The residue is cooled in an ice bath, and 30 mL of anhydrous methanol is added. The mixture is stirred at room temperature for 20 minutes. The solvent is then removed, and the residue is purified by silica gel chromatography (eluting with petroleum ether/ethyl acetate = 5/1) to yield this compound as a colorless oil (15.9 g, 86% yield).[3][4]

Suzuki-Miyaura Coupling

This protocol describes the palladium-catalyzed coupling of this compound with an arylboronic acid.[1]

Materials:

-

This compound (5.2 g, 28 mmol)

-

(5-cyano-2-methoxyphenyl)boronic acid (5.0 g, 28 mmol)

-

[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (2.0 g, 2.8 mmol)

-

Sodium carbonate (Na₂CO₃) (9.0 g, 85 mmol)

-

1,4-Dioxane (200 mL)

-

Water (40 mL)

Procedure:

-

To a suitable reaction vessel, add this compound, (5-cyano-2-methoxyphenyl)boronic acid, Pd(dppf)Cl₂, and sodium carbonate.

-

Add 1,4-dioxane and water to the vessel.

-

Heat the reaction mixture at reflux overnight.

-

After cooling, dilute the mixture with water (200 mL).

-

Extract the product with ethyl acetate.

-

The organic layers are combined, dried, and concentrated under reduced pressure to yield the crude product, which can be purified by chromatography.

Buchwald-Hartwig Amination (Representative Protocol)

This protocol is based on typical conditions for the amination of chloro-pyridines.[2]

Materials:

-

This compound (1.0 eq)

-

Amine (e.g., Morpholine) (1.2 eq)

-

Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.02 eq)

-

2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl (BINAP) (0.03 eq)

-

Sodium tert-butoxide (NaOtBu) (1.4 eq)

-

Anhydrous Toluene

Procedure:

-

In an oven-dried flask under an inert atmosphere (e.g., nitrogen or argon), combine Pd₂(dba)₃ and BINAP in anhydrous toluene.

-

Add this compound, the amine, and sodium tert-butoxide.

-

Heat the reaction mixture to 100 °C and stir for 12 hours, monitoring the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the residue by column chromatography.

Nucleophilic Aromatic Substitution (Copper-Catalyzed)

This protocol describes a copper-catalyzed reaction with a phenol.

Materials:

-

This compound (1.2 g, 6.5 mmol)

-

4-fluoro-2-methylphenol (897.0 mg, 7.11 mmol)

-

Cesium carbonate (Cs₂CO₃) (4.2 g, 12.9 mmol)

-

Copper(I) iodide (CuI) (12.3 mg, 0.065 mmol)

-

Toluene (10.0 mL)

Procedure:

-

To a reaction flask, add this compound, 4-fluoro-2-methylphenol, cesium carbonate, and copper(I) iodide.

-

Add toluene to the flask.

-

Heat the reaction mixture to reflux at 100 °C and maintain until the starting material is consumed (monitor by TLC or LC-MS).

-

After completion, cool the mixture and purify to obtain the desired product.

Visualized Workflows and Pathways

General Reaction Scheme for Chloro Group Displacement

Caption: Overview of key reaction pathways for this compound.

Experimental Workflow for Suzuki-Miyaura Coupling

Caption: Step-by-step workflow for a typical Suzuki-Miyaura coupling experiment.

Logical Relationship in Buchwald-Hartwig Amination

Caption: Catalytic cycle of the Buchwald-Hartwig amination reaction.

Conclusion

This compound is a highly valuable and reactive intermediate in organic synthesis. The chloro group at the 4-position serves as a versatile anchor point for the introduction of a wide array of functional groups through well-established synthetic methodologies. The palladium-catalyzed Suzuki-Miyaura and Buchwald-Hartwig reactions, along with nucleophilic aromatic substitutions, provide reliable and efficient means to construct complex molecular architectures. The experimental protocols and data presented in this guide offer a practical foundation for researchers to leverage the reactivity of this compound in the development of novel pharmaceuticals and other advanced materials.

References

- 1. WO2024211834A1 - Biaryl derivatives and related uses - Google Patents [patents.google.com]

- 2. Methyl 4-bromo-6-methylnicotinate | 886372-03-8 | Benchchem [benchchem.com]

- 3. WO2024211836A2 - Semi-saturated bicyclic derivatives and related uses - Google Patents [patents.google.com]

- 4. WO2020243459A1 - Thiadiazolyl derivatives as dna polymerase theta inhibitors - Google Patents [patents.google.com]

Methyl 4-chloro-6-methylnicotinate: A Core Heterocyclic Scaffold for Modern Drug Discovery

Abstract: This technical guide provides a comprehensive overview of Methyl 4-chloro-6-methylnicotinate, a pivotal heterocyclic building block in medicinal chemistry and drug discovery. We delve into its synthesis, explore its diverse chemical reactivity—focusing on nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions—and highlight its application in the development of targeted therapeutic agents. This document is intended for researchers, chemists, and professionals in the field of drug development, offering detailed experimental protocols, tabulated data, and process visualizations to facilitate its use in creating novel molecular entities.

Introduction

Substituted pyridine derivatives are fundamental scaffolds in a vast array of biologically active compounds and approved pharmaceuticals. Their unique electronic properties and ability to engage in specific hydrogen bonding interactions make them privileged structures in medicinal chemistry. Among these, this compound (CAS No. 1224464-97-4) has emerged as a particularly versatile intermediate. Its structure features a pyridine core strategically functionalized with a reactive chlorine atom at the 4-position, an electron-withdrawing methyl ester at the 3-position, and a methyl group at the 6-position. The chlorine atom serves as an excellent leaving group and a key handle for introducing molecular diversity through various chemical transformations, making this compound a valuable precursor for constructing complex molecular architectures. This guide will explore the synthesis, reactivity, and utility of this important heterocyclic building block.

Physicochemical Properties

The molecular structure and key physicochemical properties of this compound are summarized below. These properties are essential for designing reaction conditions and understanding the compound's behavior in various chemical environments.

| Property | Value | Source |

| CAS Number | 1224464-97-4 | [1] |

| Molecular Formula | C₈H₈ClNO₂ | [1] |

| Molecular Weight | 185.61 g/mol | [1] |

| SMILES | O=C(C1=C(C)C=C(Cl)N=C1)OC | [1] |

| Topological Polar Surface Area (TPSA) | 39.19 Ų | [1] |

| logP | 1.83 | [1] |

| Hydrogen Bond Acceptors | 3 | [1] |

| Hydrogen Bond Donors | 0 | [1] |

| Rotatable Bonds | 1 | [1] |

Synthesis of this compound

The synthesis of this compound can be efficiently achieved from its 4-hydroxy precursor, Methyl 4-hydroxy-6-methylnicotinate. This transformation involves a chlorination reaction, a common and effective method for converting hydroxylated pyridines into their corresponding chloro derivatives, thereby activating the 4-position for subsequent functionalization.

Caption: Proposed synthesis of this compound.

Experimental Protocol: Synthesis from Methyl 4-hydroxy-6-methylnicotinate

This protocol is adapted from analogous transformations of 4-hydroxypyridine derivatives.[2]

-

Setup: To a dry round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add Methyl 4-hydroxy-6-methylnicotinate (1.0 eq).

-

Reagent Addition: Under an inert atmosphere (e.g., nitrogen or argon), carefully add phosphorus oxychloride (POCl₃, 3.0-5.0 eq) or a Vilsmeier-Haack reagent prepared from oxalyl chloride and catalytic DMF.

-

Reaction: Heat the reaction mixture to reflux (typically 100-110 °C) and maintain for 2-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

-

Work-up: Cool the mixture to room temperature and then carefully pour it onto crushed ice with vigorous stirring. The excess POCl₃ will be quenched.

-

Neutralization: Slowly neutralize the acidic aqueous solution by adding a saturated solution of sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃) until the pH reaches ~7-8.

-

Extraction: Extract the aqueous layer with an organic solvent such as ethyl acetate or dichloromethane (3 x volumes).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by silica gel column chromatography to yield pure this compound.

Chemical Reactivity

The chlorine atom at the C4 position is activated towards nucleophilic displacement by the electron-withdrawing effects of the ring nitrogen and the C3-ester group. This makes this compound an ideal substrate for a range of functionalization reactions.

References

The Versatile Scaffold: Methyl 4-chloro-6-methylnicotinate in Modern Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of contemporary drug discovery, the identification and utilization of versatile chemical scaffolds are paramount to the efficient development of novel therapeutic agents. Methyl 4-chloro-6-methylnicotinate, a substituted pyridine derivative, has emerged as a highly valuable building block in medicinal chemistry. Its unique structural features, including a reactive chlorine atom and multiple sites for functionalization, make it an ideal starting point for the synthesis of a diverse array of biologically active molecules. This technical guide explores the potential applications of this compound as a core scaffold in the design and synthesis of potent enzyme inhibitors for the treatment of cancer and neurological disorders. We will delve into its role in the development of Kinase inhibitors, Poly (ADP-ribose) polymerase (PARP) inhibitors, and D-amino acid oxidase (DAAO) inhibitors, providing detailed experimental protocols, quantitative biological data, and visual representations of relevant signaling pathways.

Chemical Properties and Reactivity

This compound possesses a pyridine ring substituted with a chloro group at the 4-position, a methyl group at the 6-position, and a methyl ester at the 3-position. The electron-withdrawing nature of the pyridine nitrogen and the chloro substituent makes the C4-position susceptible to nucleophilic aromatic substitution (SNAr), allowing for the introduction of various amine, ether, and thioether linkages. Furthermore, the chloro group serves as a handle for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, enabling the formation of carbon-carbon bonds and the synthesis of complex biaryl structures.

Application 1: Kinase Inhibitors (VEGFR-2)

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, which is a critical process in tumor growth and metastasis. Inhibition of VEGFR-2 is a clinically validated strategy for cancer therapy. Nicotinamide-based scaffolds have shown significant promise as VEGFR-2 inhibitors.

Synthetic Strategy

This compound can be readily converted into a variety of VEGFR-2 inhibitors. A common synthetic route involves the nucleophilic aromatic substitution of the 4-chloro group with a desired amine, followed by hydrolysis of the methyl ester and subsequent amidation to introduce further diversity.

Experimental Workflow: Synthesis of Nicotinamide-Based VEGFR-2 Inhibitors

Methodological & Application

Application Notes and Protocols for the Suzuki-Miyaura Coupling of Methyl 4-chloro-6-methylnicotinate

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds, widely employed in academic and industrial research. This application note provides a comprehensive guide to the Suzuki-Miyaura coupling of Methyl 4-chloro-6-methylnicotinate with a variety of aryl and heteroaryl boronic acids. Substituted pyridine moieties are prevalent in numerous pharmaceutical agents, and the targeted modification of the pyridine core via this palladium-catalyzed reaction is a key strategy in drug discovery. The chlorine atom at the 4-position of this compound acts as an effective leaving group, facilitating the introduction of diverse molecular fragments.[1]

General Principles of the Suzuki-Miyaura Coupling

The catalytic cycle of the Suzuki-Miyaura reaction is generally accepted to proceed through three fundamental steps:

-

Oxidative Addition: The active Palladium(0) catalyst undergoes oxidative addition to the carbon-chlorine bond of this compound, forming a Palladium(II) intermediate.

-

Transmetalation: In the presence of a base, the organic substituent from the boronic acid is transferred to the Palladium(II) center, creating a diorganopalladium(II) complex.

-

Reductive Elimination: The two organic groups on the palladium complex couple to form the desired product, and the Palladium(0) catalyst is regenerated, allowing the catalytic cycle to continue.

Experimental Protocols

The following protocols provide a general framework for conducting the Suzuki-Miyaura coupling of this compound. It is important to note that optimization of these conditions may be necessary for specific substrates to achieve optimal yields.

Protocol 1: Standard Thermal Suzuki-Miyaura Coupling

This protocol describes a conventional method using thermal heating.

Materials:

-

This compound

-

Aryl or Heteroaryl boronic acid (1.1 - 1.5 equivalents)

-

Palladium Catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (1-5 mol%)

-

Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2-3 equivalents)

-

Anhydrous Solvent (e.g., 1,4-Dioxane, Toluene, DMF, or a mixture such as Toluene/Water)

-

Inert gas (Nitrogen or Argon)

Procedure:

-

In a flame-dried reaction vessel, combine this compound, the corresponding arylboronic acid, and the base.

-

Seal the vessel and evacuate and backfill with an inert gas (Nitrogen or Argon) for three cycles to ensure an oxygen-free environment.[1]

-

Under a positive pressure of the inert gas, add the palladium catalyst and any associated ligands.

-

Introduce the degassed, anhydrous solvent via syringe.

-

Heat the reaction mixture to a temperature between 80-120 °C and stir vigorously for 2-24 hours.

-

Monitor the reaction's progress using an appropriate analytical method, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Once the reaction is complete, cool the mixture to ambient temperature.

-

Dilute the reaction mixture with an organic solvent like ethyl acetate, and wash sequentially with water and brine.

-

Dry the organic phase over anhydrous sodium sulfate or magnesium sulfate, filter, and remove the solvent under reduced pressure.

-

The crude product can then be purified using silica gel column chromatography to yield the pure 4-aryl-6-methylnicotinate.

Protocol 2: Microwave-Assisted Suzuki-Miyaura Coupling

The use of microwave irradiation can often lead to reduced reaction times and improved yields.

Materials:

-

Same as Protocol 1

Procedure:

-

In a dedicated microwave-safe reaction vial, add this compound, the arylboronic acid, the base, and the palladium catalyst.

-

Add the appropriate solvent.

-

Securely cap the vial and place it in the microwave reactor.

-

Irradiate the mixture at a predetermined temperature (typically between 120-150 °C) for a duration of 15-60 minutes.[1]

-

Following the irradiation period, allow the vial to cool to a safe handling temperature.

-

The work-up and purification steps are identical to those described in Protocol 1.

Data Presentation: Typical Reaction Conditions

The tables below provide a summary of typical reaction conditions for the Suzuki-Miyaura coupling of related chloropyridine substrates, which can be used as a starting point for optimizing the reaction for this compound.

Table 1: Summary of Reagents for Suzuki-Miyaura Coupling of Chloropyridines.

| Component | Examples | Typical Concentration/Loading | Notes |

| Palladium Catalyst | Pd(PPh₃)₄, PdCl₂(dppf), Pd(OAc)₂ with a ligand | 1-5 mol% | The choice of catalyst and ligand is critical and can influence reaction efficiency. For less reactive chlorides, ligands that are more electron-rich and sterically hindered may be beneficial. |

| Base | K₂CO₃, Cs₂CO₃, K₃PO₄, Na₂CO₃ | 2-3 equivalents | The base plays a crucial role in the transmetalation step. Its selection can be influenced by the solvent system and the presence of base-sensitive functional groups. |

| Solvent | 1,4-Dioxane, Toluene, DMF, Acetonitrile, Water (as a co-solvent) | - | The use of degassed solvents is recommended to prevent the oxidation and deactivation of the palladium catalyst. A biphasic system, such as Toluene/Water, is often effective. |

Table 2: Typical Reaction Parameters for Suzuki-Miyaura Coupling of Chloropyridines.

| Parameter | Typical Range | Notes |

| Temperature (Thermal) | 80 - 120 °C | For less reactive aryl chlorides, higher temperatures may be required to drive the reaction to completion. |

| Temperature (Microwave) | 120 - 150 °C | Microwave synthesis allows for rapid heating to higher temperatures, significantly reducing reaction times. |

| Reaction Time (Thermal) | 2 - 24 hours | The optimal reaction time should be determined by monitoring the consumption of the starting material. |

| Reaction Time (Microwave) | 15 - 60 minutes | The significant reduction in reaction time is a primary advantage of microwave-assisted synthesis. |

| Arylboronic Acid | 1.1 - 1.5 equivalents | A slight excess of the boronic acid is generally used to ensure the complete conversion of the halide. |

Mandatory Visualization

Caption: Experimental workflow for the Suzuki-Miyaura coupling reaction.

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

References

Palladium-catalyzed cross-coupling reactions with "Methyl 4-chloro-6-methylnicotinate"

Application Notes and Protocols for the Buchwald-Hartwig Amination of Methyl 4-chloro-6-methylnicotinate

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Buchwald-Hartwig amination is a cornerstone of modern organic synthesis, providing a powerful and versatile method for the formation of carbon-nitrogen (C-N) bonds. This palladium-catalyzed cross-coupling reaction has become indispensable in medicinal chemistry and drug development for the synthesis of arylamines and related nitrogen-containing heterocycles, which are prevalent motifs in numerous pharmaceutical agents.[1][2] This document provides detailed application notes and a generalized experimental protocol for the Buchwald-Hartwig amination of Methyl 4-chloro-6-methylnicotinate, a key building block in the synthesis of various biologically active molecules.

The chlorine atom at the C4-position of the pyridine ring in this compound serves as the reactive handle for this transformation, allowing for the introduction of a diverse array of primary and secondary amines. However, it is important to note that aryl chlorides are generally less reactive than the corresponding bromides or iodides in this reaction.[3] Consequently, the selection of an appropriate catalyst system, comprising a palladium precursor and a sterically demanding, electron-rich phosphine ligand, is critical for achieving high efficiency.

General Reaction Scheme

The overall transformation involves the coupling of this compound with a primary or secondary amine in the presence of a palladium catalyst, a suitable phosphine ligand, and a base.

Caption: General scheme of the Buchwald-Hartwig amination.

Key Reaction Parameters and Optimization

Successful Buchwald-Hartwig amination of this compound requires careful consideration of several key parameters. The following table summarizes typical conditions and provides guidance for optimization.

| Parameter | Recommended Reagents/Conditions | Notes and Considerations |

| Palladium Precatalyst | Pd₂(dba)₃, Pd(OAc)₂, or preformed Pd-ligand complexes (e.g., G3 or G4 palladacycles). | Pre-catalysts are often preferred for their stability and ability to cleanly generate the active Pd(0) species. For challenging chloropyridine substrates, higher catalyst loadings (e.g., up to 5 mol%) may be necessary. |

| Phosphine Ligand | Bulky, electron-rich biarylphosphine ligands such as XPhos, SPhos, RuPhos, or BrettPhos. | The choice of ligand is crucial for activating the C-Cl bond. Standard ligands like PPh₃ are often ineffective. Ferrocene-based ligands like Josiphos can also be considered. |

| Base | Strong, non-nucleophilic bases are generally required. Sodium tert-butoxide (NaOtBu) is the most common and effective. Potassium tert-butoxide (KOtBu) is also frequently used. For base-sensitive substrates, weaker bases like K₃PO₄ or Cs₂CO₃ can be employed, though this may necessitate a more active catalyst system and higher temperatures. | The base is required to deprotonate the amine, forming the active nucleophile. An excess of the base (typically 1.5-2.0 equivalents) is used. |